molecular formula C11H10O5 B1674052 Fraxidin CAS No. 525-21-3

Fraxidin

Cat. No. B1674052
CAS RN: 525-21-3
M. Wt: 222.19 g/mol
InChI Key: QNFBKOHHLAWWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fraxidin is a hydroxycoumarin . It is a natural product found in Artemisia minor, Salsola laricifolia, and other organisms . The molecular formula of Fraxidin is C11H10O5 .


Synthesis Analysis

Isofraxidin, a compound closely related to Fraxidin, has been synthesized using benzaldehyde derivatives as precursors . Extraction methods for Isofraxidin include microwave, mechanochemical, and ultrasound, along with other conventional methods in the presence of semi-polar solvents such as ethyl acetate .


Molecular Structure Analysis

The molecules of Fraxidin are mostly planar except for the methoxy substituents . In the crystal structure, they show important and strong intermolecular interactions .


Chemical Reactions Analysis

Fraxidin has been found to interact with the human metabolizing enzyme, cytochrome P450 3A4 (CYP3A4) . It shows carbonyl coordination to iron .


Physical And Chemical Properties Analysis

Fraxidin has a molecular weight of 222.19 g/mol . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .

Scientific Research Applications

Antioxidant Activity

Fraxidin has been studied for its potential cellular protective activity under oxidative stress. This coumarin compound, extracted from Weigela florida varglabbra, may help in protecting cells from damage caused by oxidative stress, which is a factor in many diseases .

Immunomodulatory Activity

A study has identified a new coumarin, fraxidin 8-O-β-d-glucoside, with potential immunomodulatory activity. This compound was isolated from the bark of Fraxinus excelsior and could have implications for enhancing immune responses .

Pharmacological Effects

Fraxidin exhibits several biological and pharmacological activities, including antioxidant, cardioprotective, weight loss promotion, anti-osteoarthritis, antimalarial, and neuroprotective effects. It also shows promise in anticancer and anti-inflammatory applications .

Mechanism of Action

Future Directions

Further knowledge of the mechanisms and chemical properties of Fraxidin will help to elucidate novel clinical applications against several diseases . A future area of research should include extensive in vitro and in vivo studies to pave the roads for well-controlled clinical trials .

properties

IUPAC Name

8-hydroxy-6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFBKOHHLAWWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200499
Record name Fraxidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fraxidin

CAS RN

525-21-3
Record name Fraxidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fraxidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fraxidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-hydroxy-6,7-dimethoxy-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fraxidin
Reactant of Route 2
Reactant of Route 2
Fraxidin
Reactant of Route 3
Reactant of Route 3
Fraxidin
Reactant of Route 4
Fraxidin
Reactant of Route 5
Reactant of Route 5
Fraxidin
Reactant of Route 6
Fraxidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.